molecular formula C8H7Cl2N3 B174864 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 129872-82-8

2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B174864
M. Wt: 216.06 g/mol
InChI Key: OMEALJXAHAGMIE-UHFFFAOYSA-N
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Description

“2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine” is a heterocyclic compound with the molecular formula C6H3Cl2N3 . It has a molecular weight of 188.02 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine” is 1S/C6H3Cl2N3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine” is a solid at room temperature . It has a molecular weight of 188.02 .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines, including pyrrolo[2,3-d]pyrimidines, have been found to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Multi-Targeted Kinase Inhibitor

  • Summary of Application: Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested as potential multi-targeted kinase inhibitors. These compounds have shown promising cytotoxic effects against different cancer cell lines .
  • Methods of Application: The compounds were synthesized in three steps with high yields. They were then tested against four different cancer cell lines .
  • Results or Outcomes: Among the novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .

3. Synthesis of New Derivatives

  • Summary of Application: Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique . This represents a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .
  • Methods of Application: The compounds were synthesized using a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
  • Results or Outcomes: The synthesized pyrrolo[2,3-d]pyrimidine derivatives were tested in vitro against seven selected human cancer cell lines . Some compounds showed promising cytotoxic effects .

4. Anti-Cancer Applications

  • Summary of Application: Certain pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against different cancer cell lines . These compounds were found to be the most active toward MCF7 with IC50 values ranging from 1.7 to 5.7 μg/ml .
  • Methods of Application: The compounds were tested in vitro against seven selected human cancer cell lines . The activity of certain proteins was measured, and the percentage of fragmented DNA was increased significantly in treated cells .
  • Results or Outcomes: Compounds caused cell cycle arrest at the G1/S phase in MCF7 . Some compounds induced the apoptotic death of MCF7 cells .

5. Synthesis of New Compounds

  • Summary of Application: “2,4-Dichloro-5-methylpyrimidine” is used in the synthesis of “(2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine”. It can react with piperidine to produce “2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine”. This reaction will need solvent dioxane .
  • Results or Outcomes: The synthesized compounds can be used for further research and development in various scientific fields .

6. Improved Synthesis

  • Summary of Application: An improved synthesis of “4-chloro-7H-pyrrolo[2,3-d]pyrimidine” has been reported . This could potentially be applied to the synthesis of “2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine”.
  • Results or Outcomes: The improved synthesis method could potentially lead to more efficient and cost-effective production of “2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine” and related compounds .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Heterocyclic compounds like “2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine” offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have immense significance in the pathophysiology of diseases . Therefore, future research could focus on exploring the therapeutic potentials of such compounds.

properties

IUPAC Name

2,4-dichloro-5-ethylpyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-2-13-4-3-5-6(13)7(9)12-8(10)11-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEALJXAHAGMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563389
Record name 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

CAS RN

129872-82-8
Record name 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Huang, S Wang, W Ma - Russian Journal of Bioorganic Chemistry, 2022 - Springer
In this study, a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized. The anti-proliferative activities of these …
Number of citations: 1 link.springer.com
T Tawaraishi, A Ochida, Y Akao, S Itono… - Journal of medicinal …, 2023 - ACS Publications
Probing multiple proprietary pharmaceutical libraries in parallel via virtual screening allowed rapid expansion of the structure–activity relationship (SAR) around hit compounds with …
Number of citations: 6 pubs.acs.org

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